molecular formula C9H20N2O B1648431 N-Ethyl-3-(4-morpholinyl)-1-propanamine CAS No. 915921-49-2

N-Ethyl-3-(4-morpholinyl)-1-propanamine

Cat. No. B1648431
CAS RN: 915921-49-2
M. Wt: 172.27 g/mol
InChI Key: ZYEXGRIFQOMQNS-UHFFFAOYSA-N
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Description

N-Ethyl-3-(4-morpholinyl)-1-propanamine, also known as NEMPA, is a chemical compound with a wide range of scientific applications. It is used in a variety of laboratory experiments and is a key component of many biochemical and physiological processes.

Scientific Research Applications

Neurokinin-1 Receptor Antagonism

N-Ethyl-3-(4-morpholinyl)-1-propanamine derivatives have been studied for their potential as neurokinin-1 (NK1) receptor antagonists. One such compound demonstrated high affinity, orally active inhibition of the h-NK1 receptor, indicating its potential in clinical efficacy for emesis and depression (Harrison et al., 2001).

Anticonvulsant Properties

Research into hybrid compounds derived from N-Ethyl-3-(4-morpholinyl)-1-propanamine has led to the discovery of new anticonvulsant agents. These compounds have shown broad spectra of activity across various preclinical seizure models, indicating their potential as effective treatments for epilepsy (Kamiński et al., 2015).

Propellant Flames Chemistry

Studies on the flame chemistry of morpholine, a simple cyclic nitramine related to N-Ethyl-3-(4-morpholinyl)-1-propanamine, have been conducted to understand the effects of chemical additives in propellant flames. This research is crucial for the development and use of biodiesel fuels and for elucidating combustion chemistry (Cool, 2008).

Migraine Treatment

Synthesis of specific derivatives of N-Ethyl-3-(4-morpholinyl)-1-propanamine has led to the development of compounds that open KCNQ2 potassium channels. Such compounds have shown significant activity in a rat model of migraine, suggesting their potential in migraine treatment (Wu et al., 2003).

Analysis of Legal Highs

N-Ethyl-3-(4-morpholinyl)-1-propanamine derivatives have been analyzed for their role in the synthesis of new psychoactive substances (NPS), often referred to as "legal highs". Such studies provide valuable forensic and clinical data for identifying and understanding the pharmacological profile of these substances (Colestock et al., 2018).

Corrosion Inhibition

Cadmium(II) Schiff base complexes involving N-Ethyl-3-(4-morpholinyl)-1-propanamine derivatives have been explored for their corrosion inhibition properties on mild steel. These findings open new avenues in materials and corrosion engineering by linking coordination chemistry with practical applications (Das et al., 2017).

properties

IUPAC Name

N-ethyl-3-morpholin-4-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-2-10-4-3-5-11-6-8-12-9-7-11/h10H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYEXGRIFQOMQNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCCN1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-3-(4-morpholinyl)-1-propanamine

Synthesis routes and methods

Procedure details

3-(4-Morpholinyl)propan-1-amine (35.0 g, 243 mmol) was dissolved in tetrahydrofuran (THF, 250 mL), di-tert-butyl dicarbonate (58.0 g, 266 mmol) and N,N-diisopropylethylamine (DIPEA, 84 mL, 484 mmol) were added, and the solution was stirred overnight. The solvent was removed and the residue partitioned between ethyl acetate (EA) and 1.2M hydrochloric acid (300 mL). The pH was raised to 7 with saturated aqueous sodium bicarbonate and the layers separated. The aqueous layer was extracted twice with EA (150 mL each), and the EA layers were combined, washed with brine, and dried over magnesium sulfate. The solvent was removed, giving tert-butyl 3-(4-morpholinyl)propylcarbamate (39 g). Tent-butyl 3-(4-morpholinyl)propylcarbamate (3.5 g, 14.3 mmol) was dissolved in THF (30 mL), and sodium hydride (60% dispersion in mineral oil, 1.03 g, 25.8 mmol) was added in portions. After stirring for 5 min, ethyl iodide (13.4 g, 86.0 mmol) was added and the mixture was heated to 60° C. for 7 hr then stirred at room temperature overnight. Water (5 mL) was added and the solvent removed. The residue was dissolved in EA, and the solution was washed with brine, dried over magnesium sulfate, and the solvent removed to give crude tert-butyl ethyl[3-(4-morpholinyl)propyl]carbamate (2.5 g). Purification by silica gel chromatography eluting with 92:8 dichloromethane/methanol (DCM/MeOH) gave purified tert-butyl ethyl[3-(4-morpholinyl)propyl]carbamate (1.4 g). Purified tert-butyl ethyl[3-(4-morpholinyl)propyl]carbamate (350 mg, 1.3 mmol) was dissolved in 4.0M hydrogen chloride in dioxane (5 mL, 20 mmol) and stirred for 45 min. Water was added and the solution made basic with 2M aqueous sodium hydroxide. The product was extracted into EA, and the EA extract washed with brine and dried over magnesium sulfate. Removal of the EA gave N-ethyl-3-(4-morpholinyl)propan-1-amine (50 mg).
Name
tert-butyl ethyl[3-(4-morpholinyl)propyl]carbamate
Quantity
350 mg
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5 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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